tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
CAS No.: 1899106-63-8
Cat. No.: VC5745638
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1899106-63-8 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.347 |
| IUPAC Name | tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3 |
| Standard InChI Key | GFUHZEZABTZUTN-UHFFFAOYSA-N |
| SMILES | CC1CN(CCC12CNC2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is defined by the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . The IUPAC name reflects its spirocyclic structure, where two nitrogen atoms are positioned at the 2- and 7-positions of a bicyclic system fused at a central carbon atom (spiro[3.5]nonane). A methyl group is appended at the 5-position, while a tert-butoxycarbonyl (Boc) group occupies the 7-position .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
A stereoisomer of this compound, tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (PubChem CID: 155905500), has been documented with a specific (R)-configuration at the 5-position . This enantiomer shares the same molecular formula but exhibits distinct spatial arrangements, which may influence its physicochemical and pharmacological properties .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech and VulcanChem list the compound as a high-purity (>97%) product manufactured under ISO-certified conditions, emphasizing its role as an API intermediate . Industrial synthesis likely involves multi-step organic reactions, though proprietary protocols limit public disclosure of exact methodologies .
Patent-Derived Synthetic Insights
While no direct synthesis for the 5-methyl-2,7-diazaspiro isomer is publicly detailed, a Chinese patent (CN111620869A) outlines a seven-step route to synthesize tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a structural analog . Key steps include:
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Malonate alkylation to form a diester intermediate.
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Lithium borohydride reduction to generate a diol.
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Tosylation to introduce a leaving group.
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Cs₂CO₃-mediated cyclization to construct the spiro ring.
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Magnesium-mediated deprotection to yield a secondary amine.
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Boc protection to install the tert-butyl carboxylate.
Adapting this approach for the 5-methyl derivative would require introducing the methyl group early in the synthesis, potentially via alkylation or using a methyl-substituted starting material .
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Malonate alkylation | Ethanol, reflux | Diester formation |
| 2 | Reduction | LiBH₄, THF, 0–70°C | Diol intermediate |
| 3 | Tosylation | TsCl, CH₂Cl₂ | Tosylate leaving group |
| 4 | Cyclization | Cs₂CO₃, CH₃CN | Spiro ring closure |
| 5 | Deprotection | Mg, MeOH | Secondary amine generation |
| 6 | Boc protection | Boc₂O, CH₂Cl₂ | N-Boc product |
| 7 | Hydrogenation | Pd/C, H₂, MeOH | Final compound |
Applications in Pharmaceutical Research
Role as an API Intermediate
The compound’s spirocyclic scaffold is prized for its conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates . It serves as a building block for:
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Kinase inhibitors: The diazaspiro core mimics purine motifs, enabling ATP-competitive binding.
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Central nervous system (CNS) agents: Rigid structures improve blood-brain barrier penetration.
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Antiviral compounds: Spirocycles disrupt viral protease activity via steric hindrance .
Case Study: Analog Development
VulcanChem’s catalog includes a hydrochloride salt (C₁₃H₂₅ClN₂O₂; MW 276.80 g/mol) derived from the parent compound, demonstrating its derivatization potential. Salt formation improves aqueous solubility, facilitating formulation for in vivo studies.
Future Directions and Research Opportunities
Stereoselective Synthesis
The isolation of the (5R)-enantiomer highlights opportunities for asymmetric catalysis to produce enantiopure batches, which could optimize pharmacokinetic profiles in drug candidates.
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